molecular formula C9H10ClFO B14039821 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol

Cat. No.: B14039821
M. Wt: 188.62 g/mol
InChI Key: CRSKZLHHHISPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol is a substituted phenyl ethanol derivative with a chloro group at position 5, a fluoro group at position 2, and a methyl group at position 3 on the aromatic ring. The ethanol moiety (-CH₂CH₂OH) distinguishes it from ketone-based analogs like hydroxyacetophenones.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-(5-chloro-2-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4,6,12H,1-2H3

InChI Key

CRSKZLHHHISPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol typically involves the reaction of 5-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-Chloro-2-fluoro-3-methylbenzaldehyde or 5-chloro-2-fluoro-3-methylacetophenone.

    Reduction: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethane.

    Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, disrupting cell membrane integrity or interfering with enzyme activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol with structurally related compounds, focusing on substituent patterns, functional groups, and physicochemical properties.

Compound Name Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Properties/Synthesis Reference
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol 5-Cl, 2-F, 3-CH₃ Ethanol (-CH₂OH) ~188.62* Hypothesized higher polarity due to -OH; potential synthesis via Grignard or reduction. [10, 12]
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone 5-Cl, 2-OH, 3-CH₃ Ketone (-COCH₃) 184.62 m.p. 222°C; synthesized via alkali cleavage of coumarin derivatives. [6]
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone 3-Cl, 4-F, 2-OH Ketone (-COCH₃) 188.59 No reported synthesis; structural similarity to halogenated acetophenones. [11]
1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol 5-NH₂, 2-Cl Trifluoroethanol 225.59 m.p. not reported; CAS 122515617; used in pharmaceutical intermediates. [7]
1-[3-(Chloromethyl)-2-hydroxy-5-methoxyphenyl]ethanone 3-CH₂Cl, 2-OH, 5-OCH₃ Ketone (-COCH₃) 214.65 m.p. 71°C; synthesized via Friedel-Crafts acylation with polyoxymethylene. [12]

*Calculated molecular weight based on formula C₉H₁₁ClFO.

Key Observations:

The trifluoroethanol derivative () exhibits higher molecular weight and altered reactivity due to the electron-withdrawing CF₃ group, which may reduce nucleophilicity compared to the target compound .

Substituent Effects: The 2-fluoro substituent in the target compound increases electronegativity and may influence hydrogen-bonding capacity compared to hydroxyl or methoxy groups in analogs .

The ethanol moiety could be introduced via reduction of a ketone precursor (e.g., using NaBH₄) or through Grignard reactions .

Thermal Properties: Melting points for ethanol derivatives are generally lower than ketones due to weaker intermolecular forces. For instance, 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone has a m.p. of 222°C, while the trifluoroethanol analog lacks reported thermal data .

Biological Activity

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol features a chloro and fluoro substituent on a phenyl ring, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C10H10ClF\text{C}_{10}\text{H}_{10}\text{ClF}

Antimicrobial Activity

Research indicates that 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) Standard Drug (Streptomycin)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

The compound showed significant antibacterial activity, although it was less potent than the standard drug Streptomycin .

Anticancer Activity

1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol has also been investigated for its anticancer properties. A study focused on its effects on cancer cell lines, particularly MDA-MB-231 (a model for triple-negative breast cancer). The findings are detailed in Table 2.

Cell Line IC50 (μM) Comparison (5-Fluorouracil)
MDA-MB-2310.12611.73
MCF-70.8717.02

The compound demonstrated a strong inhibitory effect on the proliferation of cancer cells, indicating potential as an anticancer agent .

The exact mechanism through which 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by increased caspase activity in treated samples .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same chemical class, providing insights into structure-activity relationships (SAR). For instance, modifications to the aryl groups have shown to enhance activity against mitochondrial swelling assays, suggesting that similar modifications to 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol could yield improved efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.